2-Formyl-5-(4-methylsulfonylphenyl)phenol
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Overview
Description
2-Formyl-5-(4-methylsulfonylphenyl)phenol is an organic compound characterized by the presence of a formyl group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(4-methylsulfonylphenyl)phenol can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general steps include:
Preparation of Boronic Acid Derivative: The boronic acid derivative of the methylsulfonyl-substituted phenyl ring is prepared.
Coupling Reaction: The boronic acid derivative is then coupled with a formyl-substituted phenol using a palladium catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(4-methylsulfonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 2-Carboxy-5-(4-methylsulfonylphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(4-methylsulfonylphenyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-5-(4-methylsulfonylphenyl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory activities.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The formyl and hydroxyl groups facilitate binding to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-5-(4-methylphenyl)phenol: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
2-Formyl-5-(4-sulfonylphenyl)phenol: Contains a sulfonyl group but without the methyl substitution, affecting its biological activity.
Uniqueness
2-Formyl-5-(4-methylsulfonylphenyl)phenol is unique due to the presence of both the formyl and methylsulfonyl groups, which confer specific reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-4-(4-methylsulfonylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAAYMXOQBFDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685322 |
Source
|
Record name | 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-65-7 |
Source
|
Record name | 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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